molecular formula C24H12Cl4O7 B12039434 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate CAS No. 77084-68-5

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate

Cat. No.: B12039434
CAS No.: 77084-68-5
M. Wt: 554.2 g/mol
InChI Key: HHXVUGCSLBZDTM-UHFFFAOYSA-N
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Description

Rose Bengal diacetate is a derivative of the xanthene dye Rose Bengal. It is a lipophilic compound that is easily taken up by cells and hydrolyzed to produce an active photosensitizer. This compound is known for its ability to generate singlet oxygen, making it useful in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal diacetate is synthesized by introducing acetate groups to the Rose Bengal molecule. This modification inactivates its fluorescence and photosensitization properties while increasing its ability to cross cell membranes . The reaction typically involves the acetylation of Rose Bengal using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of Rose Bengal diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Rose Bengal diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Rose Bengal diacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rose Bengal diacetate involves its uptake by cells and subsequent hydrolysis to produce an active photosensitizer. This photosensitizer generates singlet oxygen upon exposure to light, which can cause oxidative damage to cellular components. This mechanism is particularly useful in antimicrobial photodynamic inactivation, where it helps to kill microbial cells without damaging host tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rose Bengal diacetate is unique due to its enhanced cell permeability and ability to generate singlet oxygen. These properties make it particularly useful in applications where efficient cell uptake and photodynamic activity are required .

Properties

IUPAC Name

(6'-acetyloxy-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12Cl4O7/c1-9(29)32-11-3-5-13-15(7-11)34-16-8-12(33-10(2)30)4-6-14(16)24(13)18-17(23(31)35-24)19(25)21(27)22(28)20(18)26/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVUGCSLBZDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12Cl4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563573
Record name 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77084-68-5
Record name 3',5,6,7-tetrachloro-fluoran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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